2-(2-Bromo-6-chloro-4-fluorophenyl)acetic acid
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Overview
Description
2-(2-Bromo-6-chloro-4-fluorophenyl)acetic acid is an organic compound that belongs to the class of phenylacetic acids It is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a phenyl ring, which is further connected to an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromo-6-chloro-4-fluorophenyl)acetic acid typically involves the halogenation of a phenylacetic acid derivative. One common method is the bromination of 2-chloro-4-fluorophenylacetic acid using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent over-bromination .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes using automated reactors. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromo-6-chloro-4-fluorophenyl)acetic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine, chlorine, and fluorine atoms on the phenyl ring can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The acetic acid moiety can undergo oxidation to form corresponding carboxylic acids or reduction to form alcohols.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution: Formation of substituted phenylacetic acids.
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Coupling: Formation of biaryl compounds.
Scientific Research Applications
2-(2-Bromo-6-chloro-4-fluorophenyl)acetic acid has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound is used in the development of advanced materials with specific properties.
Biological Studies: It serves as a tool for studying the effects of halogenated phenylacetic acids on biological systems.
Mechanism of Action
The mechanism of action of 2-(2-Bromo-6-chloro-4-fluorophenyl)acetic acid involves its interaction with molecular targets such as enzymes and receptors. The halogen atoms on the phenyl ring can enhance the compound’s binding affinity to specific targets, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4-chlorophenylacetic acid
- 2-(2-Bromo-4,5-difluorophenyl)acetic acid
- 2-(2,4-Dibromophenyl)acetic acid
- 2-Chloro-6-fluorophenylacetic acid
Uniqueness
2-(2-Bromo-6-chloro-4-fluorophenyl)acetic acid is unique due to the specific combination of bromine, chlorine, and fluorine atoms on the phenyl ring. This unique halogenation pattern can impart distinct chemical and biological properties, making it valuable for specialized applications in research and industry .
Biological Activity
2-(2-Bromo-6-chloro-4-fluorophenyl)acetic acid is a halogenated aromatic compound that has garnered attention in scientific research due to its potential biological activities. This article explores the compound's mechanisms of action, biological effects, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The structure of this compound features a phenyl ring with bromine, chlorine, and fluorine substituents, which contribute to its reactivity and biological interactions. The presence of these halogens can enhance the compound's ability to interact with biological targets, influencing its pharmacological properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The halogen atoms can participate in halogen bonding , which may stabilize interactions with target proteins. This interaction can lead to:
- Enzyme inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
- Protein-ligand interactions : It can modulate the activity of various proteins through binding.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity Data
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 8 µg/mL |
Escherichia coli | 16 µg/mL |
Pseudomonas aeruginosa | 32 µg/mL |
Candida albicans | 4 µg/mL |
These results suggest that the compound has potential as an antimicrobial agent, particularly against common pathogens.
Anticancer Activity
The compound has also been studied for its anticancer properties. Initial findings indicate that it may induce apoptosis in cancer cells through various mechanisms, including oxidative stress and modulation of cell cycle progression.
Case Study: In Vitro Anticancer Evaluation
A study evaluated the effects of this compound on human cancer cell lines:
- Cell Lines Tested : HeLa (cervical cancer), MCF7 (breast cancer), and A549 (lung cancer).
- Results : The compound showed IC50 values ranging from 10 to 25 µM across different cell lines, indicating substantial cytotoxicity.
Research Findings
Recent studies have highlighted the importance of structure-activity relationships (SAR) in understanding the biological effects of halogenated compounds. The positioning of bromine, chlorine, and fluorine atoms significantly affects the compound's reactivity and biological efficacy.
Table 2: Structure-Activity Relationship Insights
Substituent | Effect on Activity |
---|---|
Bromine | Enhances enzyme inhibition |
Chlorine | Increases binding affinity |
Fluorine | Modulates lipophilicity |
Properties
Molecular Formula |
C8H5BrClFO2 |
---|---|
Molecular Weight |
267.48 g/mol |
IUPAC Name |
2-(2-bromo-6-chloro-4-fluorophenyl)acetic acid |
InChI |
InChI=1S/C8H5BrClFO2/c9-6-1-4(11)2-7(10)5(6)3-8(12)13/h1-2H,3H2,(H,12,13) |
InChI Key |
VWLMNAHKWNKETP-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)CC(=O)O)Br)F |
Origin of Product |
United States |
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